molecular formula C12H19NO4 B12990224 1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B12990224
M. Wt: 241.28 g/mol
InChI Key: MEOYROIBAVWFST-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the reaction of 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, leading to the formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrole ring. This combination allows for selective protection and deprotection of amine groups in complex organic molecules, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h5-7H2,1-4H3,(H,14,15)

InChI Key

MEOYROIBAVWFST-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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